molecular formula C17H20N2O5 B5827017 ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate CAS No. 6097-73-0

ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate

Cat. No.: B5827017
CAS No.: 6097-73-0
M. Wt: 332.4 g/mol
InChI Key: JCUXVMAKJPLIEE-VOTSOKGWSA-N
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Description

Ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrophenyl compounds under specific conditions. One common method includes the condensation of ethyl piperidine-4-carboxylate with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

Uniqueness

Ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-24-17(21)14-8-10-18(11-9-14)16(20)7-6-13-4-3-5-15(12-13)19(22)23/h3-7,12,14H,2,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXVMAKJPLIEE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358180
Record name STK323240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-73-0
Record name STK323240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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